molecular formula C5H5F3O3 B032627 5,5,5-Trifluoro-4-oxopentanoic acid CAS No. 684-76-4

5,5,5-Trifluoro-4-oxopentanoic acid

Cat. No. B032627
CAS RN: 684-76-4
M. Wt: 170.09 g/mol
InChI Key: JUYJVMZMNMXMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Stereoselective syntheses of fluorinated amino acids, closely related to the structure of interest, have been achieved starting from trifluoro methylbutanoic acid. This process involves a series of transformations including conversion to a chiral oxazoline, oxidative rearrangement, and face-selective hydrogenation, followed by hydrogenolysis-hydrolysis (Pigza, Quach, & Molinski, 2009). Another synthesis route involves esterification and bromination of levulinic acid to produce 5-amino-4-oxopentanoic acid hydrochloride with an overall yield of 44% (Yuan, 2006).

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate has been determined by X-ray analysis, providing insights into the packing and hydrogen bond interactions within the crystal structure (Foces-Foces et al., 1996).

Chemical Reactions and Properties

Disfavored 5-endo-trig cyclizations in 2-trifluoromethyl-1-alkenes, which are relevant to the reactivity of trifluoromethylated compounds, have been achieved, providing a method for the synthesis of fluorinated heterocycles (Ichikawa et al., 2008). Furthermore, the synthesis of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids has been reported, showcasing a new class of selective carboxylesterase inhibitors and radical scavengers, indicating the chemical reactivity and potential applications of trifluoromethylated compounds (Khudina et al., 2019).

Physical Properties Analysis

Electrospray ionization experiments and collision-induced dissociation experiments have been performed to elucidate the fragmentation pathways of 4-oxopentanoic acid, providing insights into the physical properties and stability of the molecule under various conditions (Kanawati et al., 2008).

Chemical Properties Analysis

The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid has been explored, demonstrating the chemical versatility and reactivity of trifluoromethylated compounds in synthesizing biologically relevant molecules (Sukach et al., 2015). Additionally, the synthesis of C20-trifluoro-5-oxo-ETE, a metabolically stable derivative, highlights the stability and reactivity of fluorinated compounds in biological systems (Patel et al., 2011).

Scientific Research Applications

Synthetic Chemistry and Catalysis

One significant application of compounds related to 5,5,5-trifluoro-4-oxopentanoic acid is in synthetic chemistry, where these compounds serve as precursors or intermediates in the synthesis of various chemicals. For instance, the related compound levulinic acid has been explored for its role in crystal formation and intermolecular interactions, highlighting its utility in designing crystalline materials and understanding molecular packing principles (B. Hachuła et al., 2013). Similarly, efforts to prepare isotopomers of 5-aminolevulinic acid, which shares a core structure with 5,5,5-trifluoro-4-oxopentanoic acid, underscore the importance of these compounds in biosynthesis pathways, particularly for biologically active porphyrins involved in critical biological processes like photosynthesis and oxygen transport (P. B. Shrestha‐Dawadi & J. Lugtenburg, 2003).

Electrosynthesis and Green Chemistry

The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride from methyl 5-nitro-4-oxopentanate demonstrates the value of 5,5,5-trifluoro-4-oxopentanoic acid derivatives in developing sustainable chemical processes. Such studies are pivotal for advancing green chemistry by optimizing reaction conditions to minimize waste and improve yield, thereby offering environmentally friendly alternatives for producing valuable chemical products (A. Konarev et al., 2007).

Analytical Chemistry

In analytical chemistry, the mass spectrometric characterization of 4-oxopentanoic acid provides insights into the structural analysis and behavior of small organic compounds. Understanding the fragmentation pathways of these compounds aids in the development of analytical methods for detecting and quantifying similar compounds in complex mixtures, which is crucial for various fields including environmental monitoring, food safety, and pharmacology (B. Kanawati et al., 2008).

Polymer Science

In polymer science, the synthesis of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, which could be related to the reactivity and utility of 5,5,5-trifluoro-4-oxopentanoic acid, illustrates the compound's potential in creating materials with unique properties. Such materials are of interest for their thermal stability, mechanical properties, and potential applications in advanced technologies (Susanta Banerjee et al., 2009).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 5,5,5-Trifluoro-4-oxopentanoic acid .

properties

IUPAC Name

5,5,5-trifluoro-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O3/c6-5(7,8)3(9)1-2-4(10)11/h1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYJVMZMNMXMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608531
Record name 5,5,5-Trifluoro-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoro-4-oxopentanoic acid

CAS RN

684-76-4
Record name 5,5,5-Trifluoro-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.